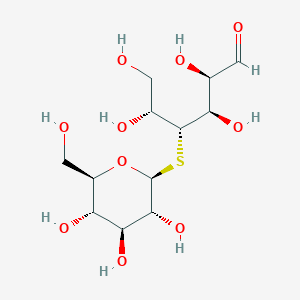
D-グルコース、4-S-β-D-グルコピラノシル-4-チオ-
概要
説明
Thiocellobiose is a disaccharide composed of two glucose molecules linked by a sulfur atom instead of the usual oxygen atom found in cellobiose This unique linkage classifies it as a thioglycoside
科学的研究の応用
Thiocellobiose has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of thioglycosides and their interactions with enzymes.
Biology: Thiocellobiose serves as an inhibitor for certain glucosidases, making it useful in studying enzyme mechanisms and carbohydrate metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in enzyme inhibition and as a building block for drug design.
Industry: Thiocellobiose is used in the development of biosensors and as a substrate for enzyme assays.
作用機序
Target of Action
Thiocellobiose, also known as D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-, is a complex carbohydrate that interacts with various biological targets. The primary targets of thiocellobiose are enzymes involved in carbohydrate metabolism, such as glycoside hydrolases . These enzymes play a crucial role in the breakdown of complex carbohydrates into simple sugars, which can be utilized by the body for energy .
Mode of Action
Thiocellobiose interacts with its targets by binding to the active sites of the enzymes, thereby influencing their activity . This interaction can lead to changes in the rate of carbohydrate metabolism, affecting the availability of glucose for energy production .
Biochemical Pathways
Thiocellobiose is involved in several biochemical pathways related to carbohydrate metabolism . One key pathway is the glycolysis pathway, where glucose is broken down to produce energy . Thiocellobiose, being a glucose derivative, can influence this pathway by modulating the activity of enzymes involved in glucose breakdown .
Pharmacokinetics
As a carbohydrate, it is expected to be absorbed in the digestive tract and distributed throughout the body via the bloodstream . The metabolism of thiocellobiose likely involves enzymatic breakdown into simpler sugars, which can be utilized by the body for energy .
Result of Action
The molecular and cellular effects of thiocellobiose’s action are primarily related to its influence on carbohydrate metabolism . By modulating the activity of enzymes involved in this process, thiocellobiose can affect the availability of glucose for energy production, potentially influencing cellular energy levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiocellobiose. Factors such as pH and temperature can affect the stability of the molecule and its ability to interact with its targets . Additionally, the presence of other molecules, such as other sugars or enzymes, can also influence the action of thiocellobiose .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- are not fully understood due to the limited research available. It is known that glucose derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, β-glucanases, a type of enzyme, can hydrolyze β-glucan, a component of the plant cell wall, into cello-oligosaccharides and glucose
Cellular Effects
Glucose and its derivatives are known to play crucial roles in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Glucose derivatives are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Glucose and its derivatives are known to have stability and degradation properties that can influence their long-term effects on cellular function .
Dosage Effects in Animal Models
Glucose and its derivatives are known to have varying effects at different dosages .
Metabolic Pathways
Glucose and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Glucose and its derivatives are known to be transported and distributed within cells and tissues through various transporters and binding proteins .
Subcellular Localization
Glucose and its derivatives are known to be localized in various subcellular compartments, directed by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: Thiocellobiose can be synthesized through the thioglycosylation of glucose derivatives. One common method involves the reaction of a protected glucose derivative with a thiol in the presence of a catalyst such as silver triflate. The reaction typically occurs under mild conditions and yields thiocellobiose after deprotection steps.
Industrial Production Methods: While industrial-scale production methods for thiocellobiose are not well-documented, the synthesis generally follows similar principles to laboratory methods. The scalability of the process would depend on the availability of starting materials and the efficiency of the catalytic system used.
Types of Reactions:
Oxidation: Thiocellobiose can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfur atom, converting it to a thiol group.
Substitution: The sulfur atom in thiocellobiose can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thioglycosides.
類似化合物との比較
Cellobiose: The oxygen analog of thiocellobiose, with an oxygen atom linking the two glucose molecules.
Thiomaltose: Another thioglycoside with a sulfur atom linking two maltose units.
Thiolactose: A thioglycoside with a sulfur atom linking two lactose units.
Uniqueness of Thiocellobiose: Thiocellobiose is unique due to its sulfur linkage, which imparts different chemical and biological properties compared to its oxygen analogs. This uniqueness makes it a valuable compound for studying the effects of sulfur in glycosidic linkages and for developing novel enzyme inhibitors.
特性
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDEPBFFWJMMG-WELRSGGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)SC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001659 | |
| Record name | 4-S-Hexopyranosyl-4-thiohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80951-92-4 | |
| Record name | Thiocellobiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080951924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-S-Hexopyranosyl-4-thiohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






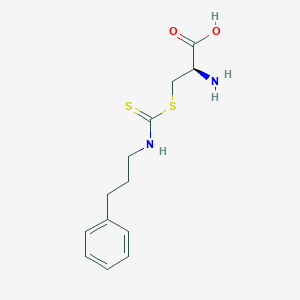
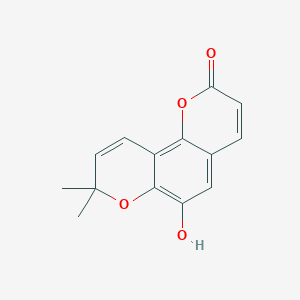



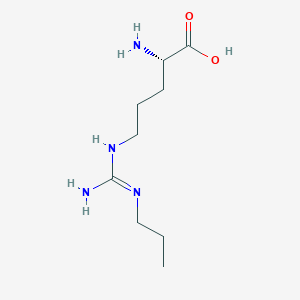
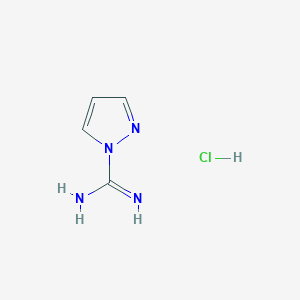


![2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate](/img/structure/B13858.png)
